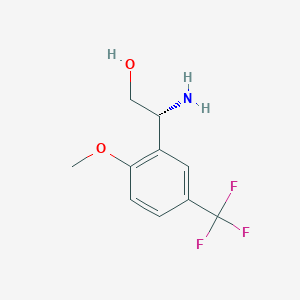
(r)-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an amino group, a methoxy group, and a trifluoromethyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxy-5-(trifluoromethyl)benzaldehyde.
Reductive Amination: The key step involves the reductive amination of 2-methoxy-5-(trifluoromethyl)benzaldehyde with an appropriate amine source under reducing conditions. Common reducing agents include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol in high purity.
Industrial Production Methods
In an industrial setting, the production of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol may involve large-scale reductive amination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amino group to an amine.
Substitution: The methoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
Chemistry
In chemistry, ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is utilized in the study of enzyme interactions and protein-ligand binding due to its chiral nature and functional diversity.
Medicine
Industry
Industrially, this compound is used in the production of specialty chemicals and materials, including agrochemicals and polymers.
作用机制
The mechanism of action of ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and trifluoromethyl groups contribute to hydrophobic interactions and electronic effects. These interactions influence the compound’s binding affinity and specificity, leading to its observed biological and chemical effects.
相似化合物的比较
Similar Compounds
®-2-Amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
®-2-Amino-2-(2-trifluoromethylphenyl)ethan-1-ol: Lacks the methoxy group, affecting its hydrophobicity and binding interactions.
®-2-Amino-2-(2-methoxy-5-methylphenyl)ethan-1-ol: Contains a methyl group instead of a trifluoromethyl group, altering its steric and electronic characteristics.
Uniqueness
The presence of both methoxy and trifluoromethyl groups in ®-2-Amino-2-(2-methoxy-5-(trifluoromethyl)phenyl)ethan-1-ol imparts unique electronic and steric properties, making it distinct from similar compounds. These features enhance its versatility and effectiveness in various applications.
属性
分子式 |
C10H12F3NO2 |
|---|---|
分子量 |
235.20 g/mol |
IUPAC 名称 |
(2R)-2-amino-2-[2-methoxy-5-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C10H12F3NO2/c1-16-9-3-2-6(10(11,12)13)4-7(9)8(14)5-15/h2-4,8,15H,5,14H2,1H3/t8-/m0/s1 |
InChI 键 |
XBBTVXKCYIGBGW-QMMMGPOBSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)[C@H](CO)N |
规范 SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{3-[(4-chloro-5-cyclopropylpyrimidin-2-yl)amino]propyl}cyclobutanecarboxamide](/img/structure/B15301216.png)
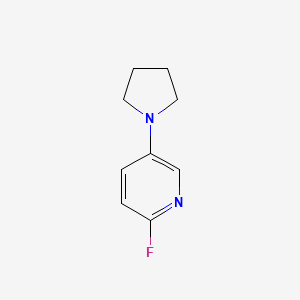
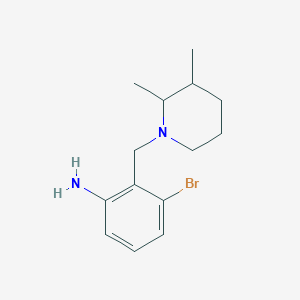
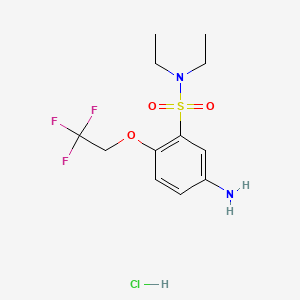
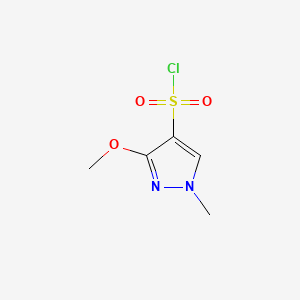
![2-[4-(4H-1,2,4-triazol-3-yl)phenyl]acetic acid](/img/structure/B15301232.png)
![6-(Fluoromethyl)spiro[3.3]heptan-2-one](/img/structure/B15301237.png)

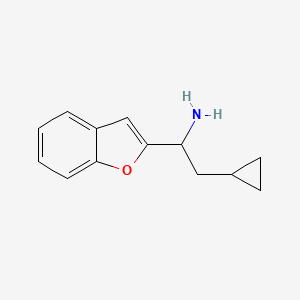
![2-Hydroxy-4-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B15301283.png)
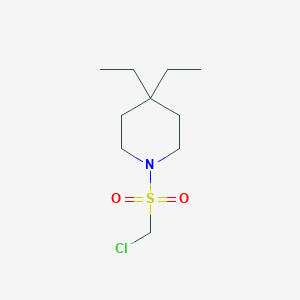
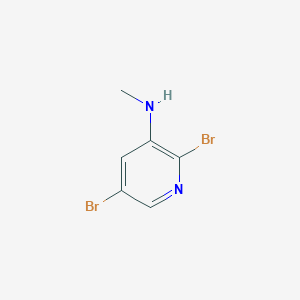
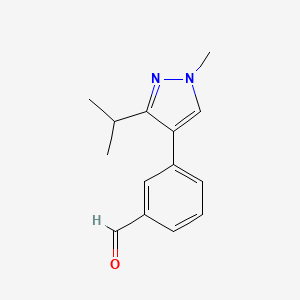
![(1R,3s,5S)-6,6-difluoro-N-phenylbicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B15301300.png)
